![molecular formula C8H7NO2 B3177577 4-Methoxybenzo[d]oxazole CAS No. 192753-32-5](/img/structure/B3177577.png)
4-Methoxybenzo[d]oxazole
Overview
Description
4-Methoxybenzo[d]oxazole is a chemical compound with the molecular formula C8H7NO2 . It contains a total of 19 bonds, including 12 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic ether, and 1 Oxazole .
Synthesis Analysis
The synthesis of 4-Methoxybenzo[d]oxazole and its derivatives has been a topic of interest in recent years . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The molecular structure of 4-Methoxybenzo[d]oxazole is characterized by a five-membered oxazole ring attached to a benzene ring with a methoxy group . The oxazole ring contains one nitrogen atom and one oxygen atom .Chemical Reactions Analysis
Oxazole compounds, including 4-Methoxybenzo[d]oxazole, have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Scientific Research Applications
Medicinal Chemistry
Oxazole, the core structure of 4-Methoxybenzo[d]oxazole, is an important heterocyclic nucleus having a wide spectrum of biological activities . It has gained attention in recent times due to its increasing importance in the field of medicinal chemistry .
Antimicrobial Activity
Substitution patterns in oxazole derivatives play a pivotal role in delineating the biological activities like antimicrobial . For example, a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones were synthesized and examined for its antibacterial potential .
Anticancer Activity
Oxazole derivatives have been found to exhibit anticancer activity . The specific mechanisms and effectiveness can vary depending on the specific derivative and the type of cancer.
Anti-inflammatory Activity
Oxazole derivatives have also been found to exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antidiabetic Activity
Some oxazole derivatives have been found to exhibit antidiabetic activity . This suggests that they could be used in the development of new treatments for diabetes.
Antiobesity Activity
Oxazole derivatives have also been found to exhibit antiobesity activity . This suggests that they could be used in the development of new treatments for obesity.
Antioxidant Activity
Oxazole derivatives have been found to exhibit antioxidant activity . This suggests that they could be used in the development of new treatments for conditions related to oxidative stress.
Synthesis of New Chemical Entities
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . This makes them valuable tools in the field of drug discovery and development.
Mechanism of Action
Target of Action
The primary target of 4-Methoxybenzo[d]oxazole is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . These compounds play a significant role in inflammation and pain signaling in the body.
Mode of Action
4-Methoxybenzo[d]oxazole interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into pro-inflammatory compounds, thereby reducing inflammation and pain .
Biochemical Pathways
The key biochemical pathway affected by 4-Methoxybenzo[d]oxazole is the arachidonic acid pathway . By inhibiting COX enzymes, 4-Methoxybenzo[d]oxazole disrupts this pathway, reducing the production of pro-inflammatory compounds and thereby alleviating inflammation .
Result of Action
The primary result of 4-Methoxybenzo[d]oxazole’s action is the reduction of inflammation . By inhibiting COX enzymes and disrupting the arachidonic acid pathway, this compound can reduce the production of pro-inflammatory compounds, thereby alleviating symptoms of inflammation .
Future Directions
Oxazole-based molecules, including 4-Methoxybenzo[d]oxazole, are becoming a significant heterocyclic nucleus in medicinal chemistry due to their wide spectrum of biological activities . Researchers globally are synthesizing diverse oxazole derivatives to screen them for various biological activities . This suggests a promising future direction for the study and application of 4-Methoxybenzo[d]oxazole and its derivatives.
properties
IUPAC Name |
4-methoxy-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-10-6-3-2-4-7-8(6)9-5-11-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCOEXCZDAHYMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzo[d]oxazole |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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